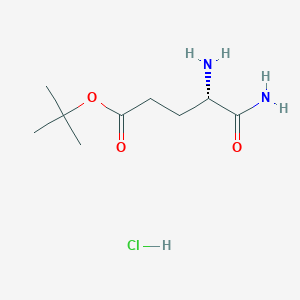

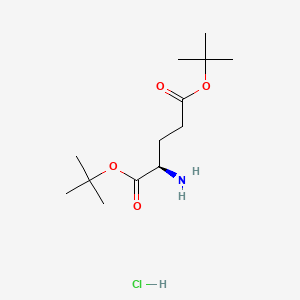

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

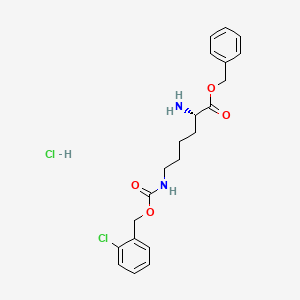

“®-Dibenzyl 2-aminopentanedioate hydrochloride” is a chemical compound with the CAS Number: 146844-02-2. It has a molecular weight of 363.84 and a molecular formula of C19H22ClNO412.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “®-Dibenzyl 2-aminopentanedioate hydrochloride”.Molecular Structure Analysis

The molecular structure of “®-Dibenzyl 2-aminopentanedioate hydrochloride” consists of 19 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms12.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “®-Dibenzyl 2-aminopentanedioate hydrochloride”.Physical And Chemical Properties Analysis

“®-Dibenzyl 2-aminopentanedioate hydrochloride” is a white to off-white solid2. It should be stored in a dry room at room temperature12.Wissenschaftliche Forschungsanwendungen

Synthesis of Multifunctional Dendrimers

The compound (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride has been utilized in the synthesis of new types of 1 → (2 + 1) C-branched monomers. These monomers are instrumental in constructing multifunctional dendrimers. Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, nanotechnology, and material science. For instance, di-tert-butyl 4-(3-[X]oxypropyl)-4-aminoheptanedioate, a variant of the compound, was prepared in high yields and used to produce first-generation dendrimers. These monomers offer the potential for incorporating two different functional groups on both the surface and interior of the dendrimers, enhancing their functionality and potential applications in various scientific fields (Newkome et al., 2003).

Asymmetric Synthesis in MRI Contrast Agents

The compound has also been involved in the development of a multigram asymmetric synthesis of chiral tetraazamacrocycles, specifically 2-(R)-2-(4,7,10-Tris tert-butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic acid, 1-tert-butyl ester ((R)-tert-Bu4-DOTAGA). This synthesis is crucial for manufacturing magnetic resonance imaging (MRI) contrast agents. The process achieved high chemical and optical purity, making it valuable for creating high-quality MRI contrast agents and highlighting the compound's significance in medical imaging technology (Levy et al., 2009).

Application in Asymmetric Hydrogenations

In the realm of catalysis, (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride derivatives have been used in the preparation of optically active diphosphetanyl, which was then applied in rhodium-catalyzed asymmetric hydrogenations. This process is fundamental in the production of enantiomerically pure substances, which are crucial for the development of pharmaceuticals and fine chemicals, highlighting the compound's role in advancing synthetic chemistry and drug development (Imamoto et al., 2004).

Safety And Hazards

This compound may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation2.

Zukünftige Richtungen

I couldn’t find specific information on the future directions of “®-Dibenzyl 2-aminopentanedioate hydrochloride”.

Please note that this information is based on the similar compound “®-Dibenzyl 2-aminopentanedioate hydrochloride”, and may not fully apply to “®-Di-tert-butyl 2-aminopentanedioate hydrochloride”. For accurate information, please refer to the relevant scientific literature and safety data sheets.

Eigenschaften

IUPAC Name |

ditert-butyl (2R)-2-aminopentanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEYMWCCUAOUKZ-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718556 |

Source

|

| Record name | Di-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride | |

CAS RN |

172793-31-6 |

Source

|

| Record name | Di-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.